

Physical and chemical properties of (2,2-Dichlorocyclopropyl)methanol

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Compound of Interest

Compound Name: (2,2-Dichlorocyclopropyl)methanol

Cat. No.: B1297586

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An In-depth Technical Guide to (2,2-Dichlorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2,2-Dichlorocyclopropyl)methanol, a halogenated cyclopropane derivative, presents a unique structural motif of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available data and predictive models. It also outlines a potential synthetic route and discusses the analytical techniques relevant to its characterization.

Core Properties and Identifiers

(2,2-Dichlorocyclopropyl)methanol is identified by the CAS Number 5365-23-1. Its fundamental properties are summarized in the table below.^[1]

Property	Value	Source
Molecular Formula	C ₄ H ₆ Cl ₂ O	^[1]
Molecular Weight	141.0 g/mol	^[1]
CAS Number	5365-23-1	^[1]
Predicted pKa	15.10 ± 0.10	^[1]

Physicochemical Properties

Detailed experimental data on the physical properties of **(2,2-Dichlorocyclopropyl)methanol** are not readily available in the public domain. However, properties can be estimated based on its structure and by comparison with analogous compounds.

Property	Estimated/Predicted Value	Notes and Analogous Compound Data
Boiling Point	Not available	<p>The related compound (2,2-Dichlorocyclopropyl)benzene has a boiling point of 103 °C at 10 mmHg.[2][3]</p> <p>Cyclopropylmethanol has a boiling point of 123-124 °C at 738 mmHg.[4] The presence of the dichlorocyclopropyl group is expected to significantly influence the boiling point.</p>
Melting Point	Not available	<p>Cyclopropylmethanol has a melting point of -60 °C.[5] The chlorinated derivative is expected to have a higher melting point.</p>
Density	Not available	<p>(2,2-Dichlorocyclopropyl)benzene has a density of 1.208 g/mL.[2]</p> <p>Cyclopropylmethanol has a density of approximately 0.89 g/mL.[4]</p>
Solubility	Expected to be soluble in organic solvents.	<p>Cyclopropylmethanol is miscible with water, chloroform, and ethyl acetate. [4][5] The dichloro-substitution will likely decrease water solubility and increase solubility in non-polar organic solvents.</p> <p>Dicyclopropylmethanol is noted to be relatively insoluble in water but soluble in organic solvents.[6]</p>

Chemical Properties and Reactivity

The chemical behavior of **(2,2-Dichlorocyclopropyl)methanol** is dictated by the interplay of the strained dichlorocyclopropane ring and the reactive hydroxyl group.

- **Reactivity of the Hydroxyl Group:** The primary alcohol functionality can undergo typical reactions such as oxidation to the corresponding aldehyde and carboxylic acid, esterification, and etherification.
- **Stability of the Dichlorocyclopropane Ring:** The gem-dichloro-substituted cyclopropane ring is relatively stable but can undergo ring-opening reactions under certain conditions, such as with strong reducing agents or at elevated temperatures. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the adjacent carbons.
- **Potential for Isomerization:** Similar to other cyclopropane derivatives, thermal or catalytic rearrangement reactions may be possible, leading to different structural isomers.

Experimental Protocols

Proposed Synthesis: Reduction of 2,2-Dichlorocyclopropanecarboxylic Acid

A plausible and widely used method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. For **(2,2-Dichlorocyclopropyl)methanol**, this would involve the reduction of 2,2-dichlorocyclopropanecarboxylic acid. Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent capable of this transformation.^{[7][8][9]}

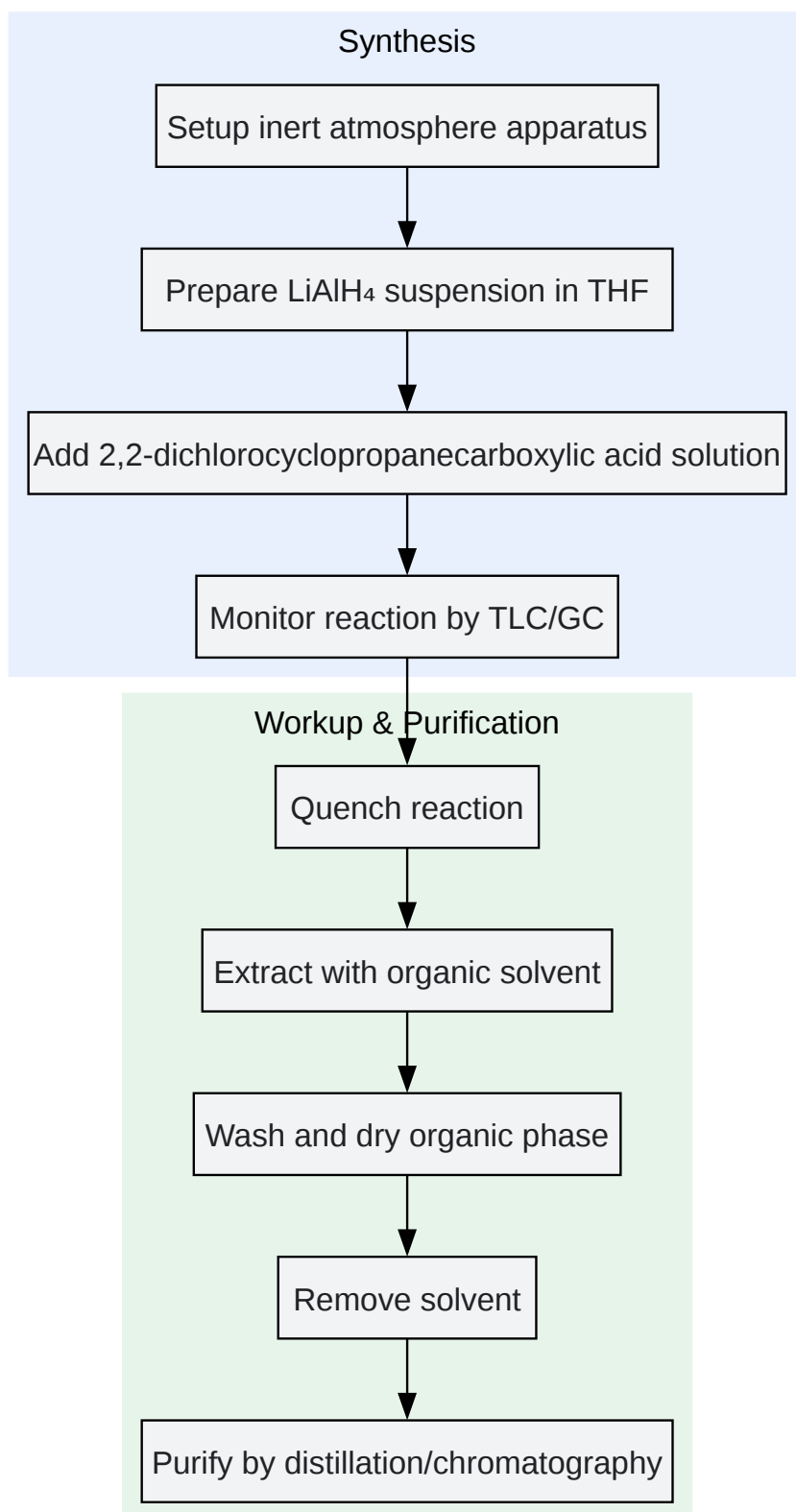
Reaction Scheme:

2,2-Dichlorocyclopropanecarboxylic Acid

Reduction

(2,2-Dichlorocyclopropyl)methanol

1. LiAlH_4 , THF
2. H_2O workup



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